

A Technical Guide to 2-Bromo-5-fluoroisonicotinaldehyde: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: 2-Bromo-5-fluoroisonicotinaldehyde

Cat. No.: B1519746

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Executive Summary: **2-Bromo-5-fluoroisonicotinaldehyde** is a pivotal trifunctional heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, stemming from the interplay between the bromine, fluorine, and aldehyde substituents on the pyridine core, make it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, a detailed, field-tested synthetic protocol, an exploration of its characteristic reactivity, and a review of its applications in drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is **2-bromo-5-fluoroisonicotinaldehyde**. It is also commonly referred to as 2-bromo-5-fluoropyridine-4-carbaldehyde.^{[1][2][3]} The structure features a pyridine ring substituted at the 2-position with a bromine atom, at the 5-position with a fluorine atom, and at the 4-position with a formyl (aldehyde) group.

The bromine atom serves as an excellent leaving group for cross-coupling reactions, the aldehyde provides a handle for chain extension and functionalization, and the fluorine atom

modulates the electronic properties of the ring, often enhancing metabolic stability and binding affinity in bioactive molecules.

Caption: Structure of **2-Bromo-5-fluoroisonicotinaldehyde**.

Key Identifiers

All quantitative data for the compound are summarized in the table below for quick reference.

Identifier	Value	Source
CAS Number	1005291-43-9	[1][4][5][6]
Molecular Formula	C ₆ H ₃ BrFNO	[1][4][5]
Molecular Weight	204.00 g/mol	[4][7]
SMILES	O=CC1=C(F)C=NC(Br)=C1	[4]
InChI Key	DDLSIOQASXKYHW-UHFFFAOYSA-N	[3]

Physicochemical Properties

Property	Value	Source
Appearance	Faint yellow to white solid	[6][8]
Boiling Point	251.7 ± 35.0 °C (Predicted)	[8]
Density	1.778 ± 0.06 g/cm ³ (Predicted)	[8]
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C	[4][8]

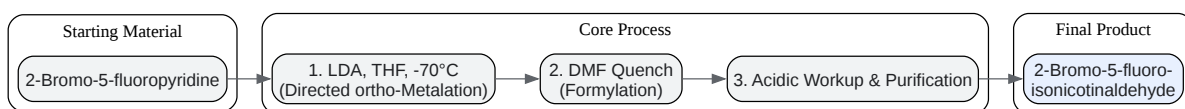
Synthesis and Manufacturing

Retrosynthetic Analysis & Common Synthetic Route

The most prevalent and logical synthesis of **2-bromo-5-fluoroisonicotinaldehyde** involves the formylation of a pre-functionalized pyridine ring. The key disconnection is at the C4-aldehyde bond. This retrosynthetic approach points to 2-bromo-5-fluoropyridine as the critical starting

material.[9] This precursor is commercially available and can be synthesized via diazotization of 2-bromo-5-aminopyridine.[9]

The synthetic strategy hinges on a directed ortho-metalation (DoM) reaction. The nitrogen atom of the pyridine ring directs a strong base, typically lithium diisopropylamide (LDA), to deprotonate the most acidic proton at the C4 position. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group.



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Caption: Synthetic workflow for **2-Bromo-5-fluoroisonicotinaldehyde**.

Detailed Experimental Protocol

The following protocol is a robust method for the laboratory-scale synthesis of the title compound, adapted from established procedures.[2][8]

Materials and Reagents:

- Diisopropylamine (24.64 g)
- Anhydrous Tetrahydrofuran (THF) (200 mL)
- n-Butyllithium (n-BuLi), 2.4 M in THF (55.5 mL)
- 2-Bromo-5-fluoropyridine (19.48 g)
- N,N-Dimethylformamide (DMF) (16.3 g)
- 4M Hydrochloric acid in dioxane (111 mL)

- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- **LDA Formation:** To a solution of diisopropylamine in 100 mL of THF in a flame-dried, three-neck flask under an inert atmosphere (N_2 or Ar), slowly add n-butyllithium dropwise at $-70\text{ }^{\circ}\text{C}$ (acetone/dry ice bath). Critically, maintain the internal temperature below $-70\text{ }^{\circ}\text{C}$ during the addition.^{[2][8]}
 - **Causality Insight:** This exothermic reaction forms lithium diisopropylamide (LDA), a strong, non-nucleophilic base necessary for the specific deprotonation of the pyridine ring without attacking the C-Br bond.
- After the addition is complete, allow the mixture to warm slowly to $-10\text{ }^{\circ}\text{C}$, then re-cool to $-70\text{ }^{\circ}\text{C}$.^{[2][8]}
 - **Causality Insight:** This "aging" step ensures the complete formation of LDA.
- **Deprotonation:** Slowly add a solution of 2-bromo-5-fluoropyridine in 100 mL of THF to the LDA solution at $-70\text{ }^{\circ}\text{C}$. Stir the resulting mixture at this temperature for 2 hours.^{[2][8]}
 - **Causality Insight:** The pyridine nitrogen directs the deprotonation to the C4 position, which is the most activated site, forming a 4-lithiated pyridine intermediate. The low temperature is crucial to prevent side reactions and decomposition of this unstable intermediate.
- **Formylation:** While maintaining the temperature at $-70\text{ }^{\circ}\text{C}$, add N,N-dimethylformamide (DMF) dropwise. Continue stirring for an additional 2 hours at $-70\text{ }^{\circ}\text{C}$.^{[2][8]}
 - **Causality Insight:** The lithiated intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF. This forms a tetrahedral intermediate which is stable at low temperatures.

- Quench and Workup: Slowly add the 4M HCl-dioxane solution to quench the reaction, ensuring the temperature does not rise above -70 °C.[2] Upon completion, dilute the reaction mixture with ethyl acetate.
 - Causality Insight: The acid hydrolyzes the tetrahedral intermediate to reveal the aldehyde and protonates any remaining base.
- Transfer the mixture to a separatory funnel and wash sequentially with water and saturated brine.
- Purification: Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the final product.[2][8]

Chemical Reactivity and Synthetic Utility

The utility of **2-bromo-5-fluoroisonicotinaldehyde** stems from its three distinct reactive sites, which can often be addressed selectively.

Key Transformations in Drug Development

- Reactions of the Aldehyde: The formyl group is a versatile handle for building molecular complexity. It readily undergoes:
 - Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with $\text{NaBH}(\text{OAc})_3$) to form substituted aminomethylpyridines, a common motif in drug candidates.
 - Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes, providing access to vinyl-pyridine derivatives.
 - Condensation Reactions: Formation of Schiff bases, oximes, and hydrazones, which can act as ligands or be further transformed.
- Palladium-Catalyzed Cross-Coupling: The C2-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

- Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents. The precursor, 2-bromo-5-fluoropyridine, is known to participate effectively in Suzuki couplings.[\[10\]](#)
- Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-5-fluoropyridine derivatives.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

The selective manipulation of these sites allows for a modular and divergent approach to building libraries of complex molecules for screening in drug discovery programs.

Safety, Handling, and Storage

Hazard Identification

2-Bromo-5-fluoroisonicotinaldehyde is a hazardous substance and must be handled with appropriate precautions.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[\[11\]](#)[\[12\]](#)
 - H315: Causes skin irritation.[\[11\]](#)[\[12\]](#)
 - H319: Causes serious eye irritation.[\[11\]](#)[\[12\]](#)
 - H335: May cause respiratory irritation.[\[11\]](#)[\[12\]](#)
- Signal Word: Warning[\[11\]](#)

Recommended Handling and PPE

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)[\[13\]](#)
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[\[11\]](#)
- Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and protective clothing.[\[11\]](#)
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[\[11\]](#)

Storage and Stability

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[11\]](#) For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[\[8\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[\[14\]](#)

Conclusion

2-Bromo-5-fluoroisonicotinaldehyde is a high-value synthetic intermediate whose strategic importance is well-established in the synthesis of pharmaceuticals and other functional materials. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to incorporate this versatile building block into their work. The methodologies and safety protocols outlined in this guide provide a comprehensive framework for its effective and safe utilization.

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